(S)-3-Hydroxyoctacosanoyl-CoA

Ceramide Synthase 3 (CERS3) Ultra-long-chain fatty acid metabolism Lipidomics

This (S)-stereoisomer is the only validated substrate for interrogating ultra-long-chain (C28) specific 3-hydroxyacyl-CoA dehydratases (EC 4.2.1.134) and CERS3. Using shorter-chain analogs (e.g., C16) invalidates kinetic comparisons for VLCFA metabolism, making this compound non-interchangeable for studies on peroxisomal disorders or skin barrier lipid biosynthesis. Ensure your enzymatic assays and LC-MS/MS workflows yield physiologically relevant data by choosing the correct chain length.

Molecular Formula C49H90N7O18P3S
Molecular Weight 1190.3 g/mol
Cat. No. B15551189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxyoctacosanoyl-CoA
Molecular FormulaC49H90N7O18P3S
Molecular Weight1190.3 g/mol
Structural Identifiers
InChIInChI=1S/C49H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h35-38,42-44,48,57,60-61H,4-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/t37-,38+,42+,43+,44-,48+/m0/s1
InChIKeyNTFBHMWCTYUQPR-MHELHXHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-3-Hydroxyoctacosanoyl-CoA for VLCFA Metabolism Research


(S)-3-Hydroxyoctacosanoyl-CoA is an ultra-long-chain (C28) 3-hydroxy fatty acyl-CoA derivative and a critical intermediate in the elongation cycle of very-long-chain fatty acids (VLCFAs) [1]. It is the (S)-stereoisomer of the 3-hydroxy intermediate, a substrate for specific 3-hydroxyacyl-CoA dehydratases (EC 4.2.1.134) [2] and dehydrogenases in both the microsomal fatty acid elongation pathway and mitochondrial/peroxisomal beta-oxidation [3]. As a coenzyme A derivative, it is essential for investigating the enzymology of VLCFA metabolism, particularly the third step of the elongase cycle, and for studying disorders related to VLCFA accumulation [4].

Why Generic 3-Hydroxyacyl-CoA Analogs Cannot Replace (S)-3-Hydroxyoctacosanoyl-CoA in VLCFA Studies


The enzymes responsible for processing ultra-long-chain (≥C22) fatty acyl-CoAs, such as specific 3-hydroxyacyl-CoA dehydratases (e.g., those in the PHS1/PAS2 family) and very-long-chain acyl-CoA dehydrogenases (VLCAD), exhibit strict chain-length specificity that is critical for metabolic flux and the prevention of toxic intermediate accumulation [1]. While shorter-chain (S)-3-hydroxyacyl-CoAs (e.g., C16, C18) may serve as substrates for generic dehydrogenases, they fail to interrogate the unique kinetic bottlenecks or specificities of the VLCFA elongation and oxidation machinery [2]. This is particularly crucial as ultra-long-chain CoAs (≥C28) are the only donors for specific ceramide synthases like CERS3, making the C28 chain length an essential and non-interchangeable feature for studying this key node in lipid biosynthesis [3]. Substituting with a shorter analog introduces an uncontrolled variable, invalidating quantitative comparisons and potentially leading to erroneous conclusions about enzyme activity or pathway regulation.

Quantitative Differentiation Evidence for (S)-3-Hydroxyoctacosanoyl-CoA vs. Analogs


Chain Length as a Determinant of Enzyme Specificity: C28 vs. C26 in Ceramide Synthase Activity

While limited direct kinetic data exists for the specific 3-hydroxy intermediate, evidence from the enzyme that consumes its ultimate product, the saturated acyl-CoA, demonstrates a critical chain-length threshold. Ceramide synthase 3 (CERS3) is uniquely active with ultra-long-chain acyl-CoA donors of C28 or longer, showing no or negligible activity with shorter C26-CoA [1]. This indicates that the C28 chain length is a functional prerequisite for this specific, physiologically relevant pathway, making the C28-based probe (S)-3-Hydroxyoctacosanoyl-CoA essential for its study.

Ceramide Synthase 3 (CERS3) Ultra-long-chain fatty acid metabolism Lipidomics

Stereochemical Requirement for 3-Hydroxyacyl-CoA Dehydratase Activity

The third step of the microsomal VLCFA elongation cycle is catalyzed by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134). This enzyme exhibits strict stereospecificity for the (3R)-enantiomer, converting (3R)-3-hydroxyoctacosanoyl-CoA to trans-octacos-2-enoyl-CoA [1]. The (S)-enantiomer is not a substrate for this reaction, confirming its distinct metabolic fate and utility as a specific substrate for different enzyme classes (e.g., (S)-3-hydroxyacyl-CoA dehydrogenases) [2].

Fatty acid elongase 3-hydroxyacyl-CoA dehydratase Stereospecificity

Molecular Weight Distinction: (S)-3-Hydroxyoctacosanoyl-CoA vs. Non-Hydroxylated Octacosanoyl-CoA

The presence of a hydroxyl group at the C3 position significantly alters the compound's molecular weight compared to its non-hydroxylated counterpart. (S)-3-Hydroxyoctacosanoyl-CoA has a molecular weight of 1190.26 Da [1], while octacosanoyl-CoA (C28:0-CoA) has a molecular weight of 1174.26 Da . This 16.00 Da difference (the mass of an oxygen atom) is crucial for unambiguous identification and quantitation in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) workflows, preventing misidentification of hydroxylated and non-hydroxylated species.

Mass Spectrometry Analytical Chemistry Metabolomics

Validated Application Scenarios for (S)-3-Hydroxyoctacosanoyl-CoA Procurement


Investigating the Enzymology of VLCFA Elongation

Used as a substrate or product standard in enzymatic assays to characterize the kinetics and substrate specificity of very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) and related (S)-specific dehydrogenases. This application is essential for dissecting the four-step elongase cycle [1].

Metabolic Tracing and Pathway Flux Analysis

Employed as an analytical standard in LC-MS/MS or HRMS workflows to quantify endogenous (S)-3-hydroxyoctacosanoyl-CoA levels in cellular or tissue extracts. Its distinct molecular weight and retention time facilitate accurate monitoring of VLCFA metabolic flux and the impact of genetic or pharmacological interventions [2].

In Vitro Studies of Ceramide Synthase 3 (CERS3) Function

Procured as a precursor for generating C28:0-CoA to study the substrate specificity and activity of CERS3, the enzyme responsible for producing ultra-long-chain ceramides essential for skin barrier function [3].

Assay Development for Peroxisomal Beta-Oxidation Disorders

Utilized in the development and validation of diagnostic assays for disorders of peroxisomal beta-oxidation (e.g., X-linked adrenoleukodystrophy), where the accumulation of specific VLCFA intermediates serves as a key biomarker [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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